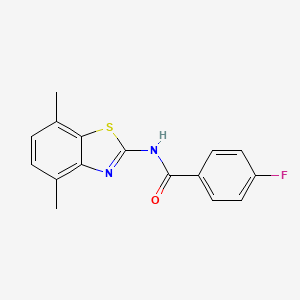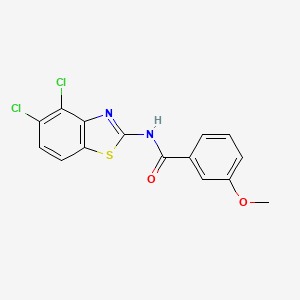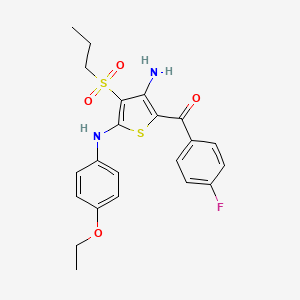![molecular formula C20H14ClN3O B6507741 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol CAS No. 899350-86-8](/img/structure/B6507741.png)
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol” is a derivative of quinazoline, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, quinazoline derivatives are often synthesized through the condensation of anthranilic acid derivatives with acid chlorides . The resulting intermediate can then undergo cyclization to form the quinazoline core .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, with a phenyl group at the 4-position, a chlorine atom at the 6-position, and a phenol group at the 2-position .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the phenol group could potentially make it more acidic than other quinazoline derivatives .科学研究应用
CPP has been used in a variety of scientific research applications, including drug discovery, drug delivery, and biochemistry. In drug discovery, CPP has been used to identify new drugs and drug targets. In drug delivery, CPP has been used to increase the effectiveness of drug delivery systems. In biochemistry, CPP has been used to study the structure and function of proteins and other biological molecules.
作用机制
CPP exerts its effects by interacting with a variety of proteins and other molecules. It has been shown to interact with several enzymes, including cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP450). CPP also binds to a variety of receptors, including the G-protein coupled receptors (GPCRs) and the nuclear receptors.
Biochemical and Physiological Effects
CPP has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP450). CPP has also been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce oxidative stress.
实验室实验的优点和局限性
CPP has several advantages for laboratory experiments. It is a synthetic compound, so it is easy to obtain and store. It is also relatively stable, and can be stored for long periods of time without degradation. Additionally, CPP is relatively non-toxic, so it can be used in experiments with human or animal cells without causing any harm.
However, there are also some limitations to using CPP in laboratory experiments. CPP is not very soluble in water, so it can be difficult to dissolve in aqueous solutions. Additionally, CPP can interact with other molecules, so it can be difficult to accurately measure its concentration in a solution.
未来方向
The future of CPP research is promising. CPP has been shown to have a variety of beneficial effects, and researchers are continuing to explore its potential applications. Potential future directions for CPP research include further studies of its effects on cancer, diabetes, Alzheimer’s disease, and cardiovascular disease. Additionally, researchers are exploring the potential of CPP as a drug delivery system and as a therapeutic agent. Finally, researchers are also exploring the potential of CPP to be used as a biomarker for disease diagnosis.
合成方法
CPP is synthesized by a reaction between a quinazoline and a phenol. The reaction is carried out in an organic solvent such as ethanol or methanol, and is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures between 80 and 120 degrees Celsius.
安全和危害
属性
IUPAC Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)24-20(23-18)22-15-7-9-16(25)10-8-15/h1-12,25H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGBPUSOUKWDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride](/img/structure/B6507661.png)
![1-(2-hydroxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6507662.png)

![2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6507670.png)



![2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6507708.png)
![ethyl 4-{2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B6507711.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6507713.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6507716.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6507751.png)
![N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6507754.png)